(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
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Description
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Biological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d]thiazole moiety.
- An amide linkage.
- Substituents that may enhance its biological activity.
This unique combination of functional groups contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. The following sections detail specific activities and mechanisms.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related benzamide derivatives. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV-1 and HBV. These compounds increase intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication by targeting viral DNA .
Table 1: Antiviral Efficacy of Related Compounds
Compound | Virus Target | IC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
IMB-0523 | HBV | 1.99 | 58 |
Lamivudine (3TC) | HBV | 7.37 | >440 |
Anticancer Activity
Research on benzothiazole derivatives suggests potential anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways. For example, related compounds have been shown to inhibit cell proliferation in multiple cancer cell lines.
Case Study: Anticancer Effects
In vitro studies demonstrated that a derivative similar to this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
The biological activity of this compound may involve several mechanisms:
- Protein Interaction : The compound may bind to specific proteins involved in signaling pathways, influencing cellular responses.
- Gene Expression Modulation : It could alter the expression of genes associated with cell survival and proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell metabolism.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-8-9-13(10-12(11)2)17(21)19-18-20(3)16-14(22-4)6-5-7-15(16)23-18/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXZNCRLPXPBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.